molecular formula C9H11P B13323325 1-Phenylphosphetane

1-Phenylphosphetane

Cat. No.: B13323325
M. Wt: 150.16 g/mol
InChI Key: JEUCPWKTCKGWFP-UHFFFAOYSA-N
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Description

1-Phenylphosphetane is a four-membered heterocyclic compound containing one phosphorus atom and a phenyl substituent. Its structure consists of a phosphacyclobutane ring (a saturated four-membered ring with one phosphorus atom) bonded to a phenyl group at the 1-position. This compound belongs to the broader class of organophosphorus compounds, which are notable for their applications in coordination chemistry, catalysis, and materials science. The small ring size of phosphetanes imparts significant ring strain, influencing their reactivity and stability compared to larger phosphacycloalkanes like phospholanes (five-membered) or phosphorinanes (six-membered) .

Key properties of this compound include:

  • Molecular formula: C₉H₁₁P
  • Molecular weight: 150.16 g/mol
  • Structural features: Planar phosphorus atom with sp³ hybridization, strained four-membered ring system.

Phosphetanes are less common than their nitrogen-containing analogs (azetidines) due to synthetic challenges, but their unique electronic and steric profiles make them valuable in ligand design for transition-metal catalysis .

Properties

Molecular Formula

C9H11P

Molecular Weight

150.16 g/mol

IUPAC Name

1-phenylphosphetane

InChI

InChI=1S/C9H11P/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2

InChI Key

JEUCPWKTCKGWFP-UHFFFAOYSA-N

Canonical SMILES

C1CP(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

1-Phenylphosphetane can be synthesized through several methods. One common synthetic route involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane. This reaction typically takes place in tetrahydrofuran (THF) as a solvent. The resulting this compound can be isolated by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenylphosphetane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Phenylphosphetane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenylphosphetane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. Its strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1-phenylphosphetane and structurally related organophosphorus compounds:

Compound Molecular Formula Ring Size Key Functional Groups Stability/Reactivity Notes Applications
This compound C₉H₁₁P 4-membered Phenyl, phosphacyclobutane High ring strain; reactive toward ring-opening Ligand in catalysis
p,p-Phenylphosphonic dichloride () C₁₂H₁₀Cl₂O₂P N/A Phenyl, P=O, Cl substituents Hydrolytically sensitive; used as precursor Synthesis of phosphonates
Phenylphosphonothioic dichloride () C₆H₅PCl₂S N/A Phenyl, P=S, Cl substituents Thio-analog of phosphonic dichloride; less polar Intermediate in agrochemicals
1-Diphenylphosphoryl-4-methyl-1-phenylpentan-3-one () C₂₄H₂₃O₂P N/A Phosphoryl, ketone, phenyl Thermally stable; bulky substituents Specialty organic synthesis

Key Observations :

  • Ring Strain : this compound’s four-membered ring confers higher reactivity compared to acyclic analogs like p,p-phenylphosphonic dichloride, which lack ring strain but are more hydrolytically active due to P=O and Cl groups .
  • Electronic Effects: The phosphorus atom in this compound is less electrophilic than in phosphoryl or phosphonothioic derivatives (e.g., ), making it more suitable for coordinating electron-rich transition metals .
  • Steric Profile : Bulky substituents in 1-diphenylphosphoryl-4-methyl-1-phenylpentan-3-one () limit its use in catalysis, whereas this compound’s compact structure enables tighter metal-ligand interactions .
Reactivity and Catalytic Performance
  • Ring-Opening Reactions : this compound undergoes ring-opening under acidic or oxidative conditions, unlike p,p-phenylphosphonic dichloride, which reacts via nucleophilic substitution at phosphorus .
  • Ligand Efficiency : In coordination chemistry, this compound’s strained ring enhances metal-ligand bond strength, outperforming larger phospholanes in certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

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